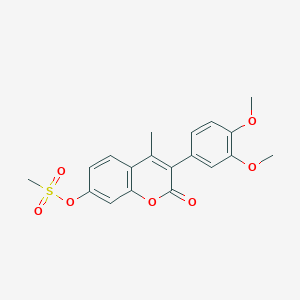

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

A method for synthesizing 3,4-dimethoxy benzyl cyanide, which might be related to the compound you’re interested in, involves three steps of decarboxylation reaction, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis

While specific structural data for the compound was not found, related compounds such as 3,4-Dimethoxyphenyl methanesulfonate have been analyzed .Chemical Reactions Analysis

In the presence of H2O2, an enzyme called Lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain .Aplicaciones Científicas De Investigación

Reversibility in Sulfonation

Research by Ansink and Cerfontain (1991) explored the reversibility in the sulfonation of dimethoxyphenol and its methanesulfonate ester, demonstrating complex reaction pathways and intermediate formations, such as sulfonic acids and intramolecular anhydrides, through sulfur trioxide reactions in nitromethane. This study provides insight into the chemical behavior of methanesulfonate esters under different conditions (Ansink & Cerfontain, 1991).

Synthesis and NMR Spectra

Upadhyaya et al. (1997) detailed the synthesis, NMR spectra, and crystal structure of methanesulfonate compounds, highlighting the catalytic role of methanesulfonic acid in reactions with glycerol to produce specific ketals and dioxanes. The paper contributes to the understanding of methanesulfonate's role in complex organic synthesis processes (Upadhyaya et al., 1997).

Microwave-assisted Synthesis

Qi et al. (2014) reported on the microwave-assisted, methanesulfonic acid-catalyzed synthesis of bis(chromen-2-ones), emphasizing the method's efficiency in terms of yield, reaction time, and energy consumption. This research highlights the application of methanesulfonate in facilitating efficient synthesis methods for complex organic molecules (Qi et al., 2014).

Crystal Structure Analysis

Penkova, Retailleau, and Manolov (2010) determined the crystal structure of a compound closely related to the query chemical, illustrating the application of X-ray crystallography in elucidating the structural details of complex organic compounds. This work contributes to the fundamental understanding of the molecular architecture of methanesulfonate derivatives (Penkova, Retailleau, & Manolov, 2010).

Microbial Metabolism

Kelly and Murrell (1999) investigated the microbial metabolism of methanesulfonic acid, showcasing its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria. This research underscores the environmental and biological significance of methanesulfonate compounds (Kelly & Murrell, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7S/c1-11-14-7-6-13(26-27(4,21)22)10-16(14)25-19(20)18(11)12-5-8-15(23-2)17(9-12)24-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRDTXAAJRTEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)

![N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2632919.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)